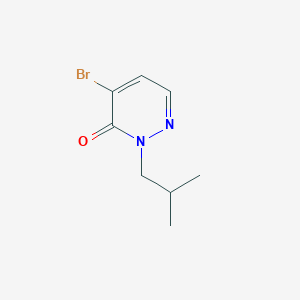

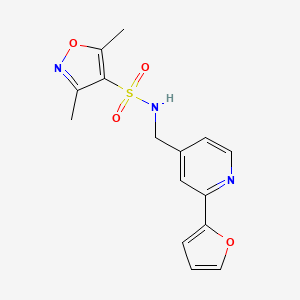

![molecular formula C24H26ClN5O3 B2896757 2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105200-44-9](/img/structure/B2896757.png)

2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

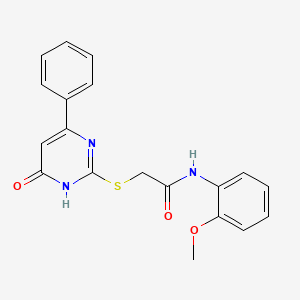

This compound is a unique heterocyclic compound that falls under the class of 1,2,4-triazole-containing scaffolds . These scaffolds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds involves various strategies. One such strategy involves the use of 3-amino-1,2,4-triazole . The synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular formula of this compound is C24H26ClN5O3 . It is a part of the 1,2,4-triazole class of compounds, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have been introduced as an antimicrobial agent and various medicines due to having N–C–S linkage in the skeleton .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Research on related chemical frameworks, such as quinazolines and triazoloquinazolines, highlights advanced synthetic routes and chemical reactions that could be applicable to the compound . For instance, studies have demonstrated methods for synthesizing various quinazoline derivatives through reactions with isocyanates, indicating potential pathways for creating compounds with specific functional groups or characteristics (J. Chern et al., 1988). Similarly, the creation of partially hydrogenated triazoloquinazolines through interactions with chlorocarboxylic acid chlorides showcases techniques for molecular modification and the formation of novel heterocycles (V. M. Chernyshev et al., 2014).

Potential Biological Activities

The biological activities of structurally related compounds are a significant area of interest, with studies exploring their potential antimicrobial, analgesic, and antitumor properties. For example, research into pyrazoles and triazoles bearing quinazoline moieties has identified compounds with notable analgesic activity, suggesting the therapeutic potential of these molecular frameworks (H. Saad et al., 2011). Moreover, the synthesis of triazoloquinazolines and their evaluation as antimicrobial agents highlight the relevance of these structures in developing new treatments for infections (N. Pokhodylo et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

The future directions in the research of 1,2,4-triazole-containing scaffolds involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . This would be very useful for the discovery of new drug candidates . Furthermore, the biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN5O3/c1-4-11-28-22(32)19-10-7-17(21(31)26-13-15(2)3)12-20(19)30-23(28)27-29(24(30)33)14-16-5-8-18(25)9-6-16/h5-10,12,15H,4,11,13-14H2,1-3H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCGYANJNUTHRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

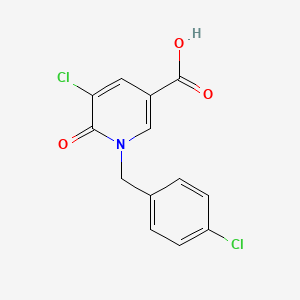

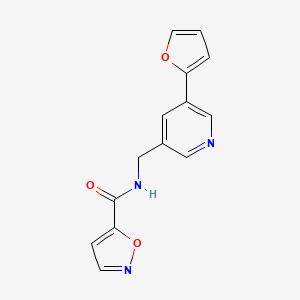

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2896674.png)

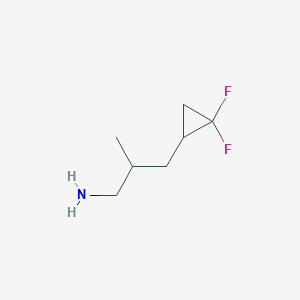

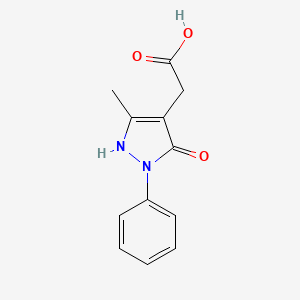

![7-(4-chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2896676.png)

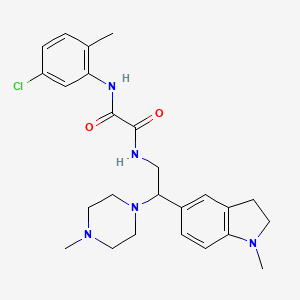

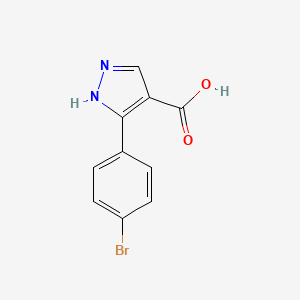

![2-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2896684.png)

![3-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile](/img/structure/B2896687.png)

![Benzyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2896693.png)